molecular formula C12H16BN3O2 B2796956 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1210048-18-2

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2796956
CAS No.: 1210048-18-2
M. Wt: 245.09
InChI Key: WFMXTDCKCIQMDT-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1210048-18-2) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₂H₁₆BN₃O₂ and a molecular weight of 245.09 g/mol. It is commercially available at 95% purity, though it may contain 30–35% pinacol as a stabilizer . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate group, enabling applications in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXTDCKCIQMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is a member of the triazolo-pyridine family known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a unique structure that includes a triazole ring fused with a pyridine moiety and a dioxaborolane group. Its molecular formula is C14H17BO3C_{14}H_{17}BO_3 with a molecular weight of approximately 244.1 g/mol. The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₇BO₃
Molecular Weight244.1 g/mol
CAS NumberNot available
IUPAC NameThis compound

The compound has been identified as an inhibitor of Janus Kinases (JAK), which are critical in the signaling pathways associated with various inflammatory and autoimmune diseases. JAKs play a pivotal role in transducing signals from cytokine receptors to transcription factors, thereby influencing gene expression and immune responses.

Inflammation and Autoimmune Diseases

Research indicates that compounds similar to This compound exhibit potential in treating conditions such as:

  • Rheumatoid Arthritis
  • Psoriasis
  • Inflammatory Bowel Disease (IBD)

These conditions are characterized by excessive JAK activity leading to chronic inflammation. By inhibiting JAKs, this compound may help reduce inflammation and improve clinical outcomes in affected patients .

Cancer Treatment

Inhibitors of JAK have also shown promise in oncology. They may be beneficial in treating hematological malignancies such as leukemia and solid tumors by modulating immune responses and inhibiting tumor growth . The compound's specific effects on cancer cell lines remain an area of active research.

Case Studies

Recent studies have demonstrated the efficacy of JAK inhibitors in clinical settings. For instance:

  • Study on Rheumatoid Arthritis : A clinical trial involving a similar JAK inhibitor reported significant improvements in disease activity scores among participants compared to placebo .
  • Cancer Research : Preclinical studies showed that JAK inhibitors could enhance the effectiveness of chemotherapy by sensitizing cancer cells to treatment .

Safety and Toxicology

While promising therapeutic benefits exist, safety profiles must be considered. Preliminary data suggest that compounds with similar structures can cause skin irritation upon contact. Therefore, appropriate handling precautions are advised during laboratory work .

Table 2: Toxicological Data

EndpointObserved Effect
Skin IrritationYes (H315)
Eye IrritationYes (H319)

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Positional Isomerism : The target compound’s boronate group at position 7 of the triazolo[1,5-a]pyridine core contrasts with analogs like 1160790-18-0 (position 6). This difference impacts steric accessibility in cross-coupling reactions, with position 6 derivatives often showing higher yields in Suzuki reactions due to reduced steric hindrance .

Functional Group Effects

  • Methyl and Methoxy Substitutions : Derivatives like 2820191-06-6 (2,8-dimethyl) and the methoxy-substituted analog in demonstrate how alkyl and alkoxy groups enhance lipophilicity, improving solubility in organic media and bioavailability in drug candidates .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with a halogenated triazolopyridine precursor. For example, halogenated triazolopyridines (e.g., bromo derivatives) are coupled with pinacol boronic esters under Pd catalysis (Pd(PPh₃)₄ or Pd(OAc)₂) in a mixture of toluene/water with Na₂CO₃ as a base at 80–100°C for 12–24 hours .
  • Key Data :

ParameterTypical ValueSource
Reaction Time12–24 h
CatalystPd(OAc)₂ (5 mol%)
Yield Range58–73%

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester. Prolonged exposure to moisture or oxygen degrades the boronate group, reducing reactivity in cross-coupling reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., triazolopyridine protons at δ 7.2–9.9 ppm; boronate methyl groups at δ 1.0–1.3 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+ for C₁₄H₁₈BN₃O₂: 272.15) .
  • IR : Detect boronate ester C-B-O vibrations (1350–1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this boronate ester?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance cost and efficiency .
  • Solvent Optimization : Replace toluene with THF/water for polar substrates to enhance solubility .
  • Additives : Use TBAB (tetrabutylammonium bromide) to stabilize intermediates and improve mass transfer .
    • Case Study : A study achieved 73% yield using Pd(OAc)₂, TBAB, and K₂CO₃ in THF/water (3:1) at 80°C for 8 hours .

Q. How do steric/electronic effects of substituents on the triazolopyridine core influence cross-coupling efficiency?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 3-bromophenyl) reduce yield due to hindered Pd coordination. For example, 7-(3-bromophenyl) derivatives show 58% yield vs. 73% for unsubstituted analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) accelerate oxidative addition of aryl halides but may destabilize intermediates. IR and cyclic voltammetry can quantify electronic effects .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 7 days and monitor via 1H NMR. A >5% decrease in boronate ester peaks indicates instability .
  • Comparative Analysis : Contrast TGA (thermal stability) and DSC (phase transitions) data to identify degradation thresholds .

Data Contradiction Analysis

Q. Why do reported melting points for similar triazolopyridine derivatives vary significantly (e.g., 143–282°C)?

  • Methodological Answer :

  • Polymorphism : Recrystallize the compound from different solvents (ethanol vs. hexane/ethyl acetate) and analyze via XRD to identify polymorphs .
  • Impurity Effects : Use HPLC (≥98% purity threshold) to correlate purity with melting point consistency .
    • Example : A derivative recrystallized from ethanol had a mp of 280–282°C, while the same compound from DMF/water showed a 10°C lower mp due to solvent inclusion .

Experimental Design

Q. How to design a stability study for this compound under catalytic reaction conditions?

  • Methodological Answer :

  • Control Variables : Fix Pd catalyst loading (5 mol%), temperature (80°C), and solvent (toluene/water).
  • Response Variables : Monitor boronate ester conversion via 11B NMR and aryl product formation via GC-MS at 2-hour intervals .
    • Table :
Time (h)% Boronate Remaining% Product Formed
01000
48512
86245
124073

Advanced Methodological Resources

  • Spectral Libraries : PubChem CID 18525872 (boronate analogs) .
  • Synthetic Protocols : Multi-step procedures for halogenated triazolopyridines .

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